![molecular formula C11H12N6O2S B251398 4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B251398.png)
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide, also known as Ro 31-8220, is a synthetic compound that is commonly used in scientific research. It is a selective inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular signaling pathways. PKC has been implicated in a wide range of physiological and pathological processes, including cancer, diabetes, and cardiovascular diseases. Therefore, Ro 31-8220 has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 works by selectively inhibiting PKC, which is an enzyme that plays a crucial role in various cellular signaling pathways. PKC is involved in the regulation of cell growth, differentiation, and survival. It is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, by inhibiting PKC, this compound 31-8220 can modulate various cellular processes.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, this compound 31-8220 has been shown to prevent neuronal cell death by inhibiting the activation of caspases, a family of proteases that play a crucial role in apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 has several advantages for lab experiments. It is a selective inhibitor of PKC, which allows for the specific modulation of PKC-dependent cellular processes. It is also a synthetic compound, which allows for the reproducible synthesis of large quantities of the compound. However, this compound 31-8220 has some limitations for lab experiments. It has a relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments. Additionally, it has poor solubility in aqueous solutions, which requires the use of organic solvents for its administration.
Orientations Futures
There are several future directions for the study of 4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220. One direction is the development of more potent and selective PKC inhibitors. Another direction is the investigation of the potential therapeutic applications of this compound 31-8220 in various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, the study of the molecular mechanisms underlying the biochemical and physiological effects of this compound 31-8220 can provide insights into the regulation of cellular processes.
Méthodes De Synthèse
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-methoxybenzoyl chloride with potassium thioacetate to form 4-methoxybenzoylthioacetate. The second step involves the reaction of 4-methoxybenzoylthioacetate with 2-methyl-5-amino-1,3,4-tetrazole to form 4-methoxy-N-[(2-methyltetrazol-5-yl)thio]benzamide. Finally, the third step involves the reaction of 4-methoxy-N-[(2-methyltetrazol-5-yl)thio]benzamide with potassium cyanate to form this compound 31-8220.
Applications De Recherche Scientifique
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide 31-8220 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound 31-8220 has been shown to have neuroprotective properties by preventing neuronal cell death in various neurodegenerative diseases.
Propriétés
Formule moléculaire |
C11H12N6O2S |
|---|---|
Poids moléculaire |
292.32 g/mol |
Nom IUPAC |
4-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C11H12N6O2S/c1-17-15-10(14-16-17)13-11(20)12-9(18)7-3-5-8(19-2)6-4-7/h3-6H,1-2H3,(H2,12,13,15,18,20) |
Clé InChI |
DBXOVTUVEZVYTC-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CN1N=C(N=N1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)
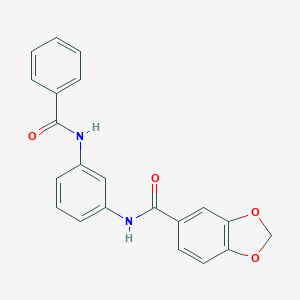
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)
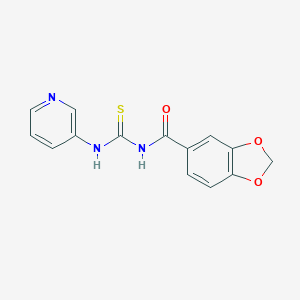
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)
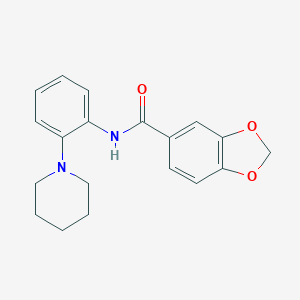
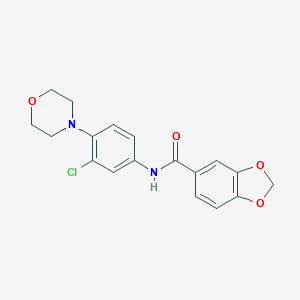
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B251335.png)
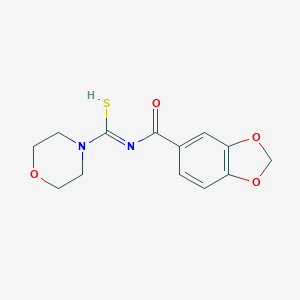
![N-({4-[(diethylamino)methyl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B251338.png)
